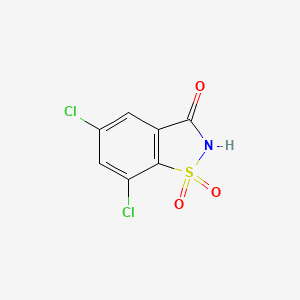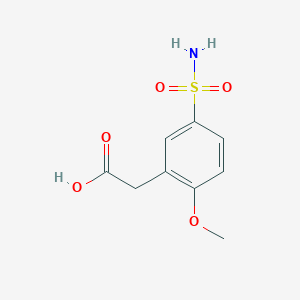
3-Amino-4-(pyridin-4-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-4-(pyridin-4-yl)benzoic acid is an organic compound with the molecular formula C12H10N2O2 It is a derivative of benzoic acid, where the amino group is positioned at the third carbon and the pyridin-4-yl group is attached to the fourth carbon of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
3-Amino-4-(pyridin-4-yl)benzoic acid can be synthesized through several methods. One common approach involves the reaction of 3-nitro-4-(pyridin-4-yl)benzoic acid with a reducing agent such as iron powder in the presence of hydrochloric acid. The reaction proceeds as follows:
3-Nitro-4-(pyridin-4-yl)benzoic acid+Fe+HCl→3-Amino-4-(pyridin-4-yl)benzoic acid+FeCl3+H2O
Another method involves the coupling of 4-pyridineboronic acid with 3-aminobenzoic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction conditions typically include a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.
化学反応の分析
Types of Reactions
3-Amino-4-(pyridin-4-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic conditions.
Reduction: Reagents like iron powder and hydrochloric acid or catalytic hydrogenation with palladium on carbon.
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: 3-Nitro-4-(pyridin-4-yl)benzoic acid.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
3-Amino-4-(pyridin-4-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 3-Amino-4-(pyridin-4-yl)benzoic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The amino and pyridinyl groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function.
類似化合物との比較
Similar Compounds
3-Amino-4-(pyridin-3-yl)benzoic acid: Similar structure but with the pyridinyl group at the third position.
4-Amino-3-(pyridin-4-yl)benzoic acid: Similar structure but with the amino group at the fourth position.
3-Nitro-4-(pyridin-4-yl)benzoic acid: Nitro group instead of an amino group.
Uniqueness
3-Amino-4-(pyridin-4-yl)benzoic acid is unique due to the specific positioning of the amino and pyridinyl groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it valuable for specific applications in research and industry.
特性
分子式 |
C12H10N2O2 |
|---|---|
分子量 |
214.22 g/mol |
IUPAC名 |
3-amino-4-pyridin-4-ylbenzoic acid |
InChI |
InChI=1S/C12H10N2O2/c13-11-7-9(12(15)16)1-2-10(11)8-3-5-14-6-4-8/h1-7H,13H2,(H,15,16) |
InChIキー |
PNGAOXVDTOIASM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=O)O)N)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







aminehydrochloride](/img/structure/B13636562.png)








